
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C4HF7O2. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various scientific and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the trifluoromethylation of dioxolane derivatives using reagents such as trifluoromethyl iodide and a base. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Partially fluorinated dioxolanes.
Substitution: Fluorinated derivatives with new functional groups.
科学的研究の応用
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- is utilized in various fields of scientific research:
Chemistry: As a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and resistance to degradation.
Biology: In the study of enzyme mechanisms and as a probe for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of fluorinated polymers and coatings, which are valued for their chemical resistance and durability.
作用機序
The mechanism by which 1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various biological and chemical entities, influencing reaction pathways and stability. The compound’s unique structure enables it to participate in specific binding interactions, making it useful in various applications.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetrafluoro-2-(trifluoromethyl)-1,3-dioxolane
- Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene)
Uniqueness
1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- stands out due to its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications where such properties are critical, such as in the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
64499-64-5 |
|---|---|
分子式 |
C5F10O2 |
分子量 |
282.04 g/mol |
IUPAC名 |
4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F10O2/c6-2(7,8)1(3(9,10)11)16-4(12,13)5(14,15)17-1 |
InChIキー |
QSOCFKJCICIFSB-UHFFFAOYSA-N |
正規SMILES |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
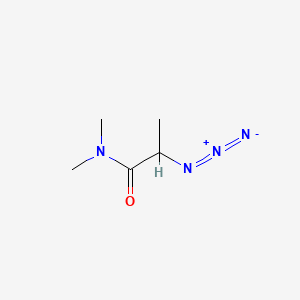
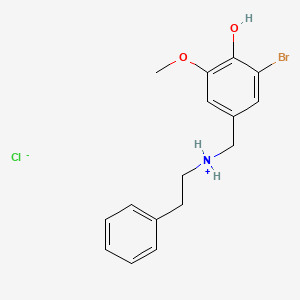

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
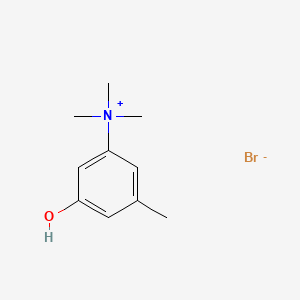
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
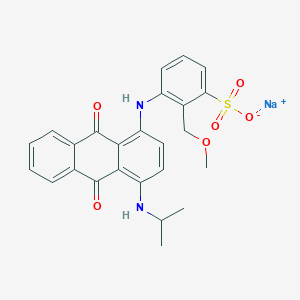

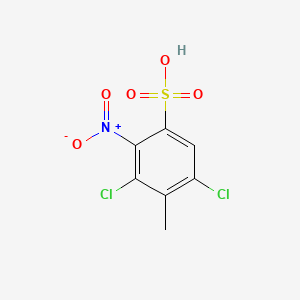
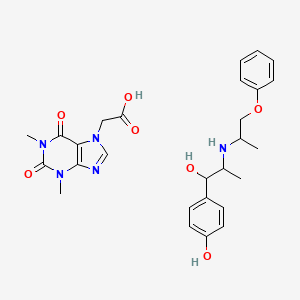

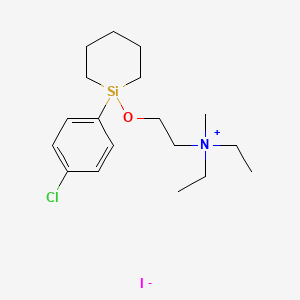
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
